N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

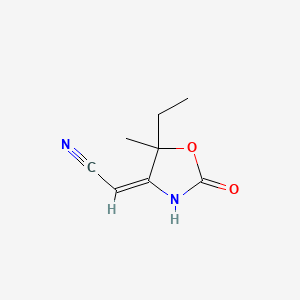

“N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C7H13N3 . It is a specialty product often used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H13N3/c1-8-4-2-6-10-7-3-5-9-10/h3,5,7-8H,2,4,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 139.20 .Scientific Research Applications

Synthesis and Characterization

- The synthesis of hydroxymethyl pyrazole derivatives, including the reaction of primary amines to yield compounds such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, has been detailed, with their structures identified by various spectroscopic methods and X-ray crystallography. These compounds demonstrated potential biological activity against breast cancer and microbes, confirming the origin of biological activity through theoretical calculations (Titi et al., 2020).

Applications in Coordination Chemistry

- Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, showing variations in complex geometry based on the N′-substitution group. These complexes demonstrated distinct coordination geometries and showcased potential in catalyzing the polymerization of methyl methacrylate (Choi et al., 2015).

Corrosion Inhibition

- Some newly synthesized bipyrazole compounds have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds were found to be efficient inhibitors, with their effectiveness increasing with concentration (Chetouani et al., 2005).

Catalysis

- L-Proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines have been reported, showcasing the formation of two C–C and one C–N bonds in a one-pot operation. This methodology offers an efficient route to synthesize novel compounds with potential applications in various fields (Gunasekaran et al., 2014).

Antibacterial Activity

- Pyrazole amide derivatives have been synthesized and evaluated for their antibacterial activity against clinically isolated NDM-1-positive bacteria. These studies included molecular docking to investigate intermolecular interactions, with some compounds showing promise as antibacterial agents (Ahmad et al., 2021).

Mechanism of Action

Target of Action

The primary targets of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are currently unknown . This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

N-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-9-5-3-4-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGFVAVKFYEIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679748 |

Source

|

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227465-68-0 |

Source

|

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)